

In-Depth Technical Guide: 3-Oxo Citalopram (CAS 372941-54-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and biological activities of the compound with CAS number 372941-54-3, commonly known as **3-Oxo Citalopram**. This molecule is a key intermediate in the synthesis of the widely used selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.^{[1][2][3][4]} Beyond its role as a synthetic precursor, this compound, referred to as DFD in some literature, has demonstrated intriguing biological activity as an inhibitor of viper venom enzymes, suggesting potential for broader pharmacological applications.^{[1][5]}

Chemical and Physical Properties

3-Oxo Citalopram is a synthetic organic compound characterized by a complex heterocyclic structure.^[5] The presence of a dimethylamino group, a fluorophenyl moiety, and an isobenzofurancarbonitrile framework are key structural features.^[5] The fluorine atom enhances lipophilicity and metabolic stability, which are important considerations in drug design.^[5]

Table 1: Physicochemical Properties of **3-Oxo Citalopram**

Property	Value	Source
CAS Number	372941-54-3	[1] [2] [3] [4] [5] [6]
IUPAC Name	1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile	[6]
Synonyms	3-Oxo Citalopram, Citalopram EP Impurity C, Escitalopram EP Impurity C, DFD	[1] [3] [5]
Molecular Formula	C ₂₀ H ₁₉ FN ₂ O ₂	[2] [4] [5]
Molecular Weight	338.38 g/mol	[2] [4]
Appearance	Off-white solid	[3]
Melting Point	49-52 °C	[3]
Boiling Point	490.7 °C at 760 mmHg (Predicted)	[3]
Density	1.25 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[3]
Storage	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[3]

Spectral Data

Detailed spectral data for **3-Oxo Citalopram**, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers. While the raw spectra are not publicly available, the expected spectral characteristics can be inferred from the known structure.

Table 2: Summary of Expected Spectral Data

Technique	Expected Features
¹ H-NMR	Signals corresponding to aromatic protons (fluorophenyl and isobenzofuranone rings), aliphatic protons of the dimethylaminopropyl chain, and methyl protons of the dimethylamino group.
¹³ C-NMR	Resonances for carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons of the side chain.
Mass Spec.	A molecular ion peak corresponding to the molecular weight (338.38 g/mol), along with characteristic fragmentation patterns.
IR	Absorption bands for the carbonyl (C=O) group, nitrile (C≡N) group, C-F bond, and C-N bonds.

Synthesis and Experimental Protocols

3-Oxo Citalopram is primarily synthesized as an intermediate in the production of Citalopram. The synthesis generally involves the reaction of a protected 5-cyanophthalide derivative with a Grignard reagent derived from 4-fluorobromobenzene, followed by the introduction of the dimethylaminopropyl side chain.

Representative Synthesis Protocol (Derived from Patent Literature)

A common synthetic route involves the following key steps, as described in various patents for the synthesis of Citalopram:

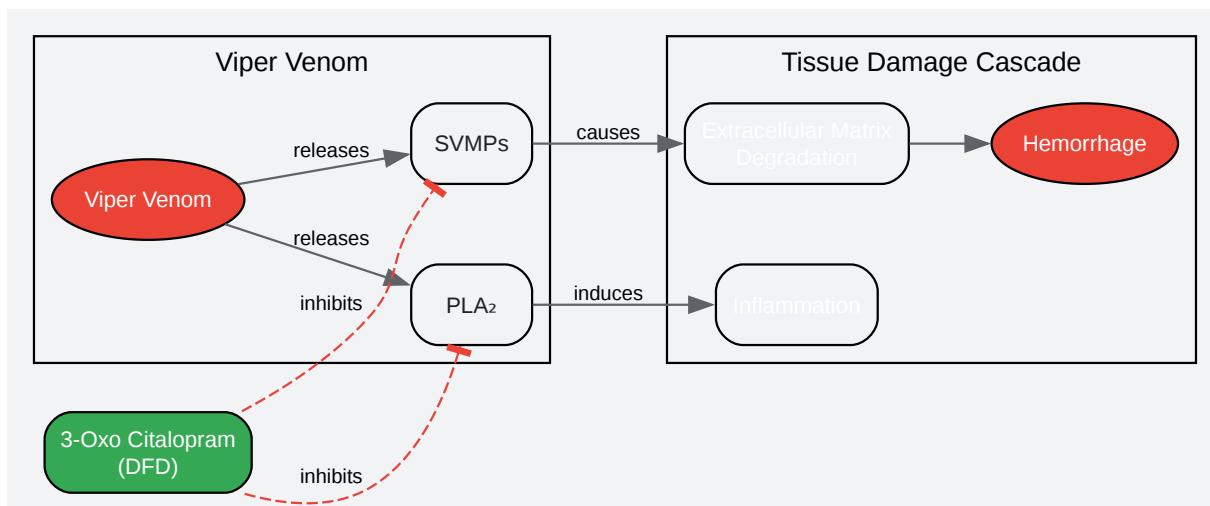
- **Grignard Reaction:** 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide in an appropriate solvent like THF. This reaction forms a diol intermediate after acidic workup.
- **Cyclization:** The resulting diol is then cyclized under acidic conditions to form the phthalane ring system.

- Alkylation: The phthalane intermediate is subsequently alkylated with 3-(dimethylamino)propyl chloride in the presence of a strong base, such as sodium hydride in DMSO, to yield Citalopram.
- Oxidation (Hypothetical for **3-Oxo Citalopram**): To obtain **3-Oxo Citalopram**, an oxidation step of the phthalane ring at the 3-position would be required. While specific public-domain protocols for this direct oxidation are scarce, it represents a plausible synthetic transformation.

Note: The detailed experimental conditions, including reaction times, temperatures, and purification methods, are proprietary and can be found within relevant patent literature.

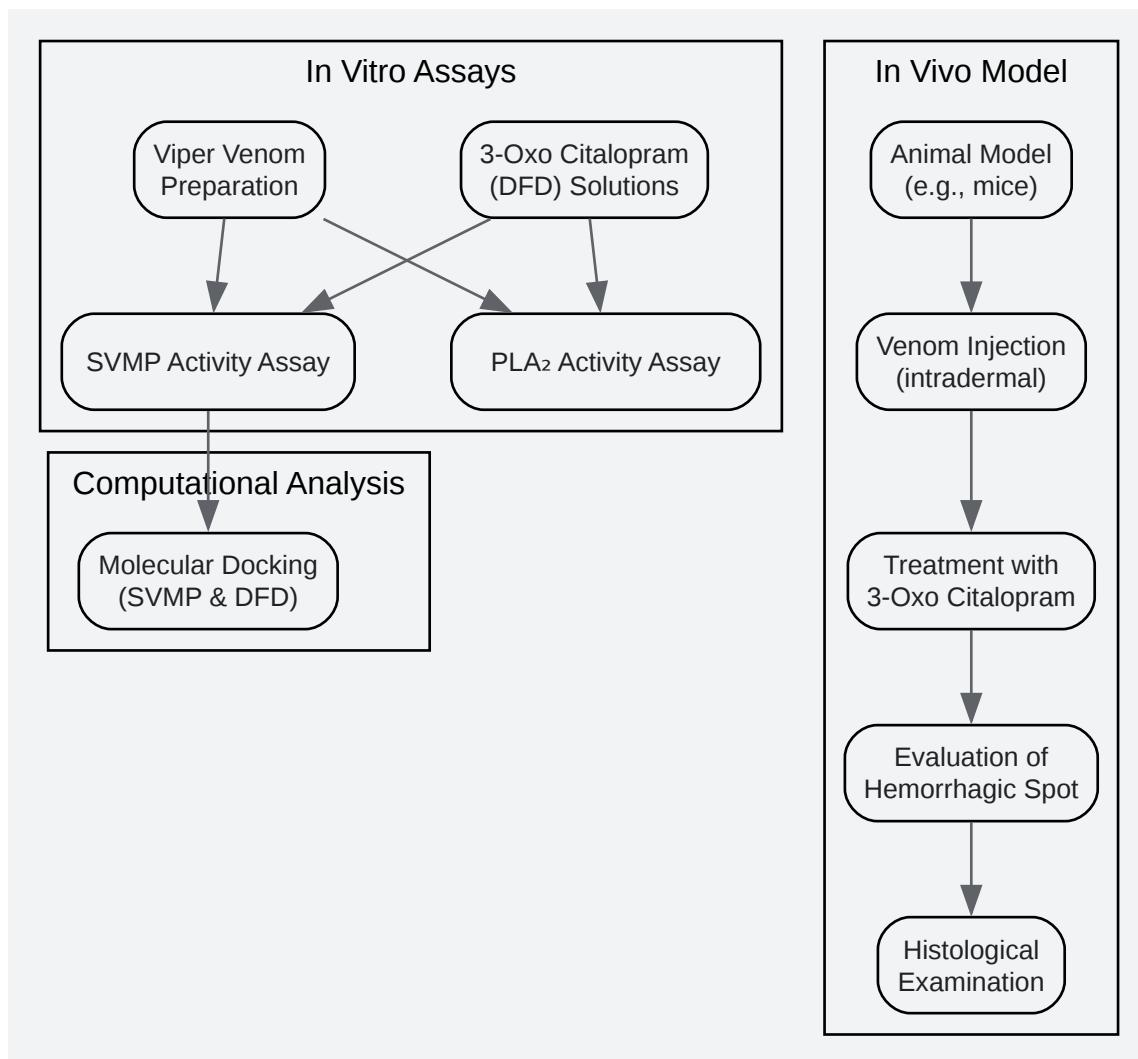
Biological Activity: Neutralization of Viper Venom Toxicity

Research has shown that **3-Oxo Citalopram** (DFD) possesses the ability to neutralize the hemorrhagic activity of various viper venoms.^{[1][5]} This effect is primarily attributed to the inhibition of two major classes of venom enzymes: Snake Venom Metalloproteases (SVMPs) and Phospholipase A₂ (PLA₂).^[5]


Mechanism of Action

- Inhibition of SVMPs: SVMPs are zinc-dependent enzymes responsible for the degradation of the extracellular matrix, leading to hemorrhage.^[5] Molecular docking studies suggest that **3-Oxo Citalopram** binds to the hydrophobic pocket of SVMPs without chelating the essential Zn²⁺ ion in the active site.^[5] This binding is proposed to allosterically inhibit the enzyme's activity.
- Inhibition of PLA₂: Snake venom PLA₂ enzymes contribute to inflammation, myotoxicity, and neurotoxicity. **3-Oxo Citalopram** has been shown to inhibit the activity of PLA₂ in a dose-dependent manner.^[5]

The inhibition of these key venom components effectively neutralizes the venom's ability to cause basement membrane degradation and reduces the accumulation of inflammatory leukocytes at the site of envenomation.^[5]


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of viper venom-induced hemorrhage and the inhibitory action of **3-Oxo Citalopram**, along with a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: Mechanism of Viper Venom Action and Inhibition by **3-Oxo Citalopram**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Evaluating Venom Neutralization.

Experimental Protocols for Venom Neutralization Studies

The following protocols are based on the methodologies described in the study by Sunitha et al. (2011).

- Animal Model: Swiss albino mice (18-20 g) are used.
- Venom Preparation: Lyophilized viper venom (e.g., from *Echis carinatus*) is dissolved in physiological saline to the desired concentration.

- Treatment Groups:
 - Control: Injection of saline.
 - Venom only: Injection of a sublethal dose of venom.
 - Venom + **3-Oxo Citalopram**: Pre-incubation of venom with varying concentrations of **3-Oxo Citalopram** for 30 minutes at 37°C before injection.
- Injection: 50 µL of the respective solutions are injected intradermally into the dorsal skin of the mice.
- Evaluation: After 3 hours, the mice are euthanized, and the dorsal skin is removed. The diameter of the hemorrhagic spot on the inner surface of the skin is measured. Neutralization is expressed as the percentage reduction in the hemorrhagic area compared to the venom-only group.
- Substrate Preparation: An agarose-egg yolk suspension is prepared.
- Assay Procedure:
 - Wells are made in the agarose gel.
 - Viper venom is pre-incubated with different concentrations of **3-Oxo Citalopram** for 30 minutes.
 - The mixtures are added to the wells.
- Measurement: The plates are incubated at 37°C for 12 hours. The diameter of the hemolytic halo around each well is measured. The inhibition of PLA₂ activity is calculated based on the reduction in the halo diameter.
- Software: Molecular docking studies can be performed using software such as AutoDock.
- Target Protein: The crystal structure of a representative SVMP is obtained from the Protein Data Bank (PDB).

- Ligand Preparation: The 3D structure of **3-Oxo Citalopram** is generated and energy minimized.
- Docking Simulation: The ligand is docked into the active site and other potential binding pockets of the SVMP to predict the binding affinity and interactions.

Conclusion

3-Oxo Citalopram (CAS 372941-54-3) is a compound of significant interest to medicinal chemists and drug development professionals. While its primary role has been as an intermediate in the synthesis of citalopram, emerging research highlights its potential as a pharmacological agent in its own right, particularly as an inhibitor of snake venom enzymes. The structural features that make it a useful scaffold in antidepressant synthesis may also contribute to its broader biological activities. Further investigation into the structure-activity relationships and optimization of this compound could lead to the development of novel therapeutics for conditions beyond depression, including the management of snakebite envenomation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. a2bchem.com [a2bchem.com]
3. CA2408292C - Method for the preparation of citalopram - Google Patents [patents.google.com]
4. scbt.com [scbt.com]
5. Neutralization of haemorrhagic activity of viper venoms by 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
6. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C₂₀H₁₉FN₂O₂ | CID 11484526 - PubChem

[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Oxo Citalopram (CAS 372941-54-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195629#cas-number-372941-54-3-properties-and-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com